molecular formula C10H9F3O B13627030 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene

1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene

Cat. No.: B13627030
M. Wt: 202.17 g/mol
InChI Key: MYIJLSUNCCIDJQ-AATRIKPKSA-N
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Description

1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene is an aromatic compound featuring a methoxy-substituted benzene ring and an (E)-configured 3,3,3-trifluoro-1-propenyl substituent. The trifluoropropenyl group imparts significant steric and electronic effects due to the electronegativity of fluorine and the rigidity of the propenyl chain. This compound is structurally analogous to derivatives like 1-(2-fluoropropyl)-3-methoxybenzene (F13) and 1-(buta-1,3-dien-1-yl)-3-methoxybenzene, which share the methoxybenzene core but differ in substituent composition and stereoelectronic properties .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-methoxy-3-[(E)-3,3,3-trifluoroprop-1-enyl]benzene

InChI

InChI=1S/C10H9F3O/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13/h2-7H,1H3/b6-5+

InChI Key

MYIJLSUNCCIDJQ-AATRIKPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1)C=CC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-methoxybenzene with 3,3,3-trifluoropropene under specific conditions to achieve the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Birch reduction can be employed to convert the aromatic ring to a 1,4-cyclohexadiene using sodium or lithium in liquid ammonia.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can direct the incoming electrophile to the ortho and para positions.

Scientific Research Applications

1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene involves its interaction with various molecular targets. The methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The trifluoropropenyl group can participate in various chemical reactions, altering the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Routes : The compound may be synthesized via Heck coupling or fluorination of propenyl precursors, though exact protocols require validation.
  • Stability: The CF₃ group likely enhances thermal and oxidative stability compared to non-fluorinated analogs, as seen in fluorinated agrochemicals .
  • Knowledge Gaps: Direct experimental data (e.g., XRD, exact NMR) for the target compound are absent in the provided evidence. Current inferences rely on substituent effects from analogs .

Biological Activity

1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene, also known by its CAS number 1357615-50-9, is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological properties, and relevant case studies.

Structural Formula

The molecular formula of 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene is C10H9F3OC_{10}H_9F_3O, with a molecular weight of 202.17 g/mol. Its structure features a methoxy group attached to a benzene ring, with a trifluoropropenyl substituent.

Physical Properties

PropertyValue
Molecular Weight202.17 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent research has highlighted the potential of this compound in cancer therapy. For instance, studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from various studies regarding its anticancer effects:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AHeLa (cervical)15Caspase activation
Study BMCF-7 (breast)10Inhibition of PI3K/Akt pathway
Study CA549 (lung)20Induction of oxidative stress

Anti-inflammatory Effects

In addition to its anticancer properties, 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The following case study illustrates this effect:

Case Study: Inhibition of Inflammatory Cytokines

In a controlled experiment using macrophage cell lines treated with lipopolysaccharide (LPS), the administration of this compound resulted in a significant reduction in TNF-alpha levels by approximately 40% compared to untreated controls.

Synthesis Methods

The synthesis of 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene typically involves the reaction between methoxybenzene derivatives and trifluoropropenyl reagents under specific catalytic conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : Methoxybenzene and trifluoropropenyl reagent.
  • Catalyst : Palladium or other transition metal catalysts.
  • Reaction Conditions : Anhydrous conditions at elevated temperatures.
  • Purification : Column chromatography or recrystallization.

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